molecular formula C8H11N3O6 B075256 5-Azauridine CAS No. 1476-82-0

5-Azauridine

Cat. No. B075256
CAS RN: 1476-82-0
M. Wt: 245.19 g/mol
InChI Key: KYEKLQMDNZPEFU-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

5-Azacytidine was first synthesized almost 40 years ago . It was demonstrated to have a wide range of anti-metabolic activities when tested against cultured cancer cells .


Molecular Structure Analysis

The molecular formula of 5-Azauridine is C8H11N3O6 . The IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione .

Scientific Research Applications

  • Uricosuria and Orotic Aciduria Induced by 6-Azauridine : 6-Azauridine, a pyrimidine analog, has been studied for its effects in inhibiting bacterial reproduction and tumor growth in animals, leading to its experimental use in human leukemia and solid tumor treatments (Fallon, Frei, Block, & Seegmiller, 1961).

  • Review of 5-Iododeoxyuridine and Azauridine : This review highlights the chemotherapeutic potential of 5-iododeoxyuridine and 6-azauridine, particularly in the treatment of DNA-viral infections in animals and humans (Prusoff, 1963).

  • Antiviral Activity of 6-Azauridine and 5-Iododeoxyuridine : This study explores the antiviral properties of 6-azauridine and 5-iododeoxyuridine across various animal models and viruses, suggesting potential therapeutic applications (Steffenhagen, Easterday, & Galasso, 1976).

  • 6-Azauridine-5′-Phosphoric Acid in Leukemia Treatment : The conversion of 6-Azauridine to 6-azauridine-5′-phosphate is crucial for its effect in leukemia treatment, as this inhibits the enzyme orotidylic acid decarboxylase, impacting the synthesis of uridylic acid (Saenger & Suck, 1973).

  • Azapyrimidine Nucleosides : This research discusses the inhibitory mechanisms of azapyrimidine nucleosides, including 6-azauridine, noting their cytostatic and immunosuppressive activity, and their use in chemotherapy for psoriasis and leukemia (Čihák, Veselý, & Skoda, 1985).

  • Clinical Investigations with 6-Azauridine : This review discusses the clinical investigations of 6-azauridine, particularly its use in selective destruction of leukemic cells and its implications in exploiting metabolic differences between normal and neoplastic cells (Calabresi, 1963).

  • Metabolic Transformations of 5-Azauracil and 5-Azaorotic Acid : This paper explores the metabolic transformations of 5-Azauracil and 5-Azaorotic acid in both bacterial and liver systems, affecting the synthesis of pyrimidines (Čihák & Šorm, 1972).

Safety And Hazards

5-Azauridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There is a significant interest in the treatment of myeloid malignancies, especially for elderly patients who are not suitable for intensive chemotherapy and bone marrow transplantation or patients who have achieved remission after such therapy but subsequently enter into relapse of the disease . Therefore, knowledge of the causes and mechanisms of resistance to demethylating agents like 5-Azauridine is an essential issue for improving the treatment of such patients .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKLQMDNZPEFU-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933161
Record name 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azauridine

CAS RN

1476-82-0
Record name 5-Azauridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azauridine
Reactant of Route 2
5-Azauridine
Reactant of Route 3
5-Azauridine
Reactant of Route 4
5-Azauridine
Reactant of Route 5
5-Azauridine
Reactant of Route 6
Reactant of Route 6
5-Azauridine

Citations

For This Compound
206
Citations
J Doskočil, F Šorm - Biochemical and Biophysical Research …, 1970 - Elsevier
… 5-azauridine. Spectroscopic evidence indicates that if the material is dispersed in water, about 15-20% of the material is present in the form of 5-azauridine. … source of 5-azauridine in the …
Number of citations: 22 www.sciencedirect.com
J Doskočil, F Šorm - Collection of Czechoslovak Chemical …, 1970 - cccc.uochb.cas.cz
… of phage DNA much more strongly than 5-azauridine. When 5-azauridine is added to a culture … effects of 5-azacytidine from those of 5-azauridine. The availability of mutants deficient in …
Number of citations: 12 cccc.uochb.cas.cz
PA Jones - DNA methylation: biochemistry and biological …, 1984 - Springer
The nucleoside analog 5-azacytidine (5-aza-C) was first synthesized in Czechoslovakia in 1963 (Piskala and Sorm, 1964); it also has been isolated from streptoverticillium (…
Number of citations: 104 link.springer.com
A Čihák - Oncology, 1974 - karger.com
… of 5-azauridine … 5-azauridine - ribosyl N-formylbiuret and ribosylbiuret were obtained [12]. 5-Azacytidine, though a little more stable than 5-azauri dine (we use the name 5-azauridine …
Number of citations: 253 karger.com
J Škoda, J Kára, A Čihák, F Šorm - Collection of Czechoslovak …, 1962 - cccc.uochb.cas.cz
… it was attempted to prepare 5-azauridine by an analogous … 5-azauridine. It is the objective of the present communication to identify the products of the decomposition of 5-azauridine. …
Number of citations: 16 cccc.uochb.cas.cz
AB Glover, B Leyland-Jones - Cancer Treat Rep, 1987 - books.google.com
… Finally, azacitidine may be deaminated by the enzyme cytidine deaminase to the derivative 5-azauridine (which may be active) and this process is inhibited by the enzyme hydrouridine (…
Number of citations: 146 books.google.com
S Grant, E Cadman - Cancer Research, 1980 - AACR
The effect of 3-deazauridine pretreatment on 5-azacytidine metabolism was studied in suspension cultures of L5178Y murine leukemia. A 3-hr exposure to 2 µm 3-deazauridine …
Number of citations: 13 aacrjournals.org
A Čihák, J Vesely̌, J Sǩoda - Advances in Enzyme Regulation, 1985 - Elsevier
Triazine nucleosides represent highly active compounds affecting different cellular processes. While 6-azauridine displays a rather selective inhibitory effect, biological action of 5-…
Number of citations: 37 www.sciencedirect.com
W SAENGER, D Suck - Nature, 1973 - nature.com
6-AZAURIDINE has been used successfully in the treatment of leukaemia 1 . The nucleoside is not effective as such but is converted in vivo by the enzyme uridine kinase to 6-azauridine…
Number of citations: 62 www.nature.com
A Čihák, F Šorm - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
… coli cell-free extract 5-azacytidine is readily metabolized whereby ribosyl N-formylbiuret and ribosyl biuret are formed as decomposition products of the unstable 5-azauridine, …
Number of citations: 30 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.